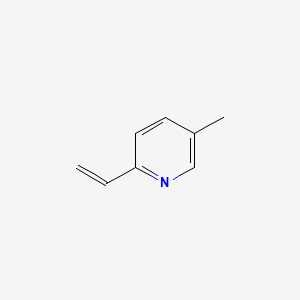
5-Methyl-2-vinylpyridine
Overview
Description
5-Methyl-2-vinylpyridine is a chemical compound with the molecular formula C8H9N . It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . It is a colorless liquid, although samples are often brown .
Synthesis Analysis
5-Methyl-2-vinylpyridine can be synthesized via a novel route that involves the transformation of acetaldehyde ammonia trimer (AAT) in the presence of an acid promoter . Another method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol . The reaction is carried out between 150–200 °C in an autoclave .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-vinylpyridine is represented by the formula C8H9N . The InChI code for this compound is 1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 .Scientific Research Applications
Copolymerization and Chemical Properties :
- 5-Methyl-2-vinylpyridine has been studied for its role in copolymerization with acrylic acid. This research showed that the basic strength of the methylvinylpyridine groups increases with the proportion of acrylic acid units in the copolymer. The molar extinction coefficient of these groups also varies with the composition of the copolymer, indicating changes in intramolecular distribution (Kruglova & Savinova, 1979).
Conformational Analysis :
- Studies on the vinylpyridines, including 2-methyl-5-vinylpyridine, have revealed insights into their conformational preferences. Proton-proton coupling constants in these compounds suggest distinct preferences for the vinyl group's orientation relative to the nitrogen atom, impacting their chemical behavior (Rowbotham & Schaefer, 1974).
Polyampholyte-Metal Complexes :
- Research has focused on the interaction of polyampholytes based on 2-methyl-5-vinylpyridine and acrylic acid with copper(II) ions. This interaction leads to the formation of various complexes, dependent on pH, and these complexes exhibit catalase-like activity, catalyzing hydrogen peroxide decomposition (Bekturov, Kudaibergenov & Sigitov, 1986).
Graft Polymerisation and Membrane Technology :
- 5-Methyl-2-vinylpyridine has been used in plasma-induced graft polymerization on the surface of poly(ethylene terephthalate) track membranes. This application has implications in modifying the surface properties and hydrodynamic properties of membranes, with potential uses in filtration and separation technologies (Dmitriev et al., 2005).
Electroconductivity and Viscosity in Complexes :
- The complexation of poly(2-methyl-5-vinylpyridine) with alkali metal salts in organic solvents has been studied, focusing on its impact on electroconductivity, viscometry, and nuclear magnetic resonance spectroscopy. These studies are crucial in understanding the binding mechanisms and could have applications in materials science and electronics (Bekturganova, Dzhumadilov & Bekturov, 1996).
Cyclodimerization Reactions :
- 2-Methyl-5-vinylpyridine undergoes cyclodimerization when heated in certain acids, leading to the formation of pyridyl-substituted tetrahydroquinclines or isoquinolines. Understanding the regiospecificity of these reactions has implications in synthetic chemistry and the development of new compounds (Terent'ev et al., 1980).
Future Directions
The future directions for 5-Methyl-2-vinylpyridine could involve further exploration of its synthesis routes and its potential use in increasing the efficacy of antitumor and antileukemia treatments . Additionally, its use as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries could be further explored .
properties
IUPAC Name |
2-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYCLRCIJDYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-vinylpyridine | |
Synthesis routes and methods
Procedure details








Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

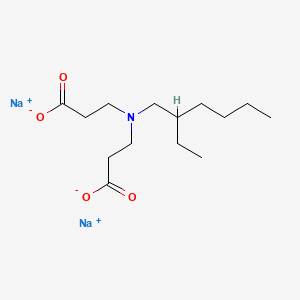

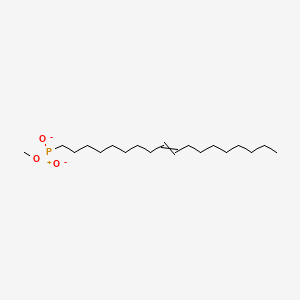
![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)
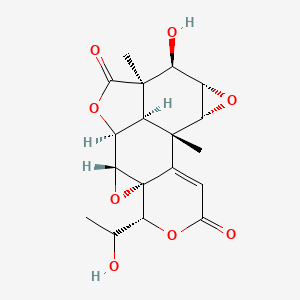
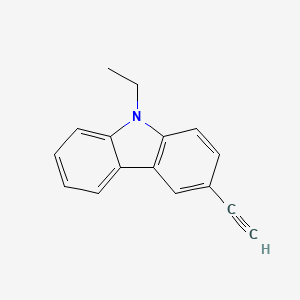
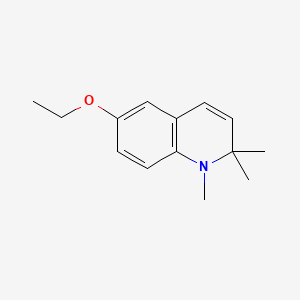
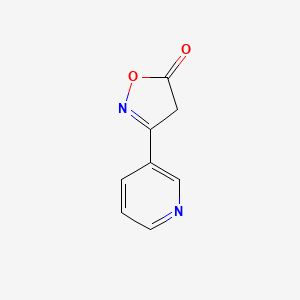
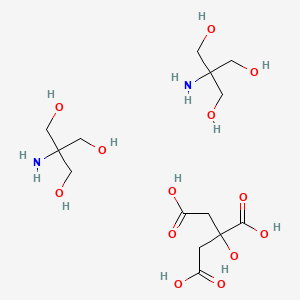
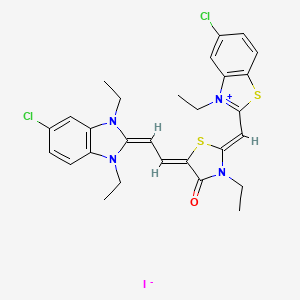
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)